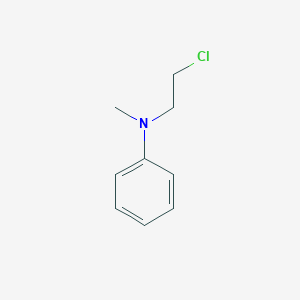

N-(2-Chloroethyl)-N-methylaniline

Descripción general

Descripción

N-(2-Chloroethyl)-N-methylaniline is a chemical compound that is a precursor to several cationic azo dyes . It is used in the synthesis of various compounds and has applications in different fields .

Synthesis Analysis

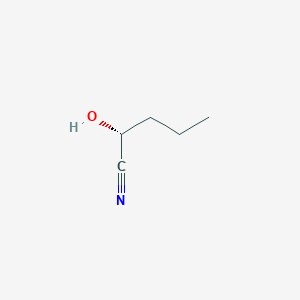

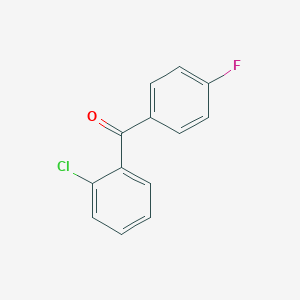

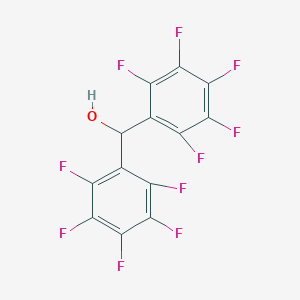

The synthesis of N-(2-Chloroethyl)-N-methylaniline can be achieved through different methods. One such method involves the reductive amination of the C=O group of glyoxilic or pyruvic acids upon treatment with 2-chloroethylamine and sodium cyanoborohydride in methanol. Another method involves the alkylation of 2-chloroethylamine with α-haloalkanoic acid esters in a K2CO3-MeCN two-phase system .Molecular Structure Analysis

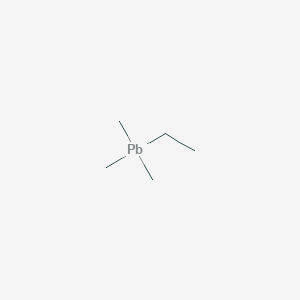

The molecular structure of N-(2-Chloroethyl)-N-methylaniline is complex and involves various chemical bonds and interactions. Detailed crystallographic parameters, bond lengths, and angles can provide insights into its structure .Chemical Reactions Analysis

N-(2-Chloroethyl)-N-methylaniline can undergo various chemical reactions. For instance, it can react with alcohols to form carbonate esters or with carboxylic acids to form mixed anhydrides .Physical And Chemical Properties Analysis

N-(2-Chloroethyl)-N-methylaniline has diverse physical and chemical properties. It is known for its good impact toughness, resistance to breakage, transparency, elasticity, and fairly good heat and oil resistance . More detailed properties like its solubility, storage temperature, and molecular weight can be found in its safety data sheet .Aplicaciones Científicas De Investigación

DNA-Protein Cross-Linking

Mechlorethamine, a derivative of N-(2-Chloroethyl)-N-methylaniline, is recognized for its ability to induce DNA-DNA and DNA-protein cross-links, interfering with DNA replication in cancer cells. A study revealed that mechlorethamine effectively cross-links cysteine thiols within proteins to guanine in DNA, suggesting its utility in antitumor applications (Michaelson-Richie et al., 2011).

Polymer Formation and Electrochemical Applications

Polymer Formation

Poly(N-methylaniline) (PNMANI) is synthesized through the anodic oxidation of N-methylaniline, with its structural changes during redox switching being significant. The process indicates the formation of dimers with structural specificity and highlights the importance of the N-substituent methyl groups in the oxidation process. This understanding is crucial for developing electrochemically active polymers with tailored properties (Planes et al., 2014).

Electrochemical Characterization

The electropolymerization of N-methylaniline in organic solvents reveals insights into the formation of poly(N-methylaniline) and its soluble fraction. The characterizations through cyclic voltammetry, mass spectroscopy, and in situ UV–Visible and Raman spectroscopy provide valuable information for applications in the field of electrochemical devices (Wei et al., 2005).

Industrial Applications

Alkylation in Industry

N-methylaniline is a key component in industries like paper, textile dyes, drugs, and explosives. The vapor phase alkylation of aniline with methanol to form N-methylaniline is advantageous, offering high selectivity and requiring milder operating conditions. This process's efficiency is critical for various industrial applications (Nehate & Bokade, 2009).

Chemical Synthesis and Modifications

Synthesis Techniques

Innovations in the synthesis of 2-chloro-6-methylaniline showcase the development of new methods, employing different oxidants and protective groups. These advancements are crucial for synthesizing specific aniline derivatives with potential applications in various fields, including pharmaceuticals (Qian-cheng, 2009).

Safety And Hazards

N-(2-Chloroethyl)-N-methylaniline is considered hazardous. It is toxic if swallowed, harmful in contact with skin, and may cause severe skin burns and eye damage. It may also cause an allergic skin reaction . It is advised to handle this chemical with care, using personal protective equipment and ensuring adequate ventilation .

Direcciones Futuras

The future directions for N-(2-Chloroethyl)-N-methylaniline could involve further exploration of its synthesis methods, its potential applications, and its mechanism of action. More research could also be conducted to understand its physical and chemical properties and to mitigate its safety hazards .

Propiedades

IUPAC Name |

N-(2-chloroethyl)-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-11(8-7-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTLVUBCXILIQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCl)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168202 | |

| Record name | Aniline, N-(2-chloroethyl)-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Chloroethyl)-N-methylaniline | |

CAS RN |

1669-85-8 | |

| Record name | N-(2-Chloroethyl)-N-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1669-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, N-(2-chloroethyl)-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001669858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Chloroethyl)-N-methylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aniline, N-(2-chloroethyl)-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.